Lanthanum hydroxide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

39377-54-3 |

|---|---|

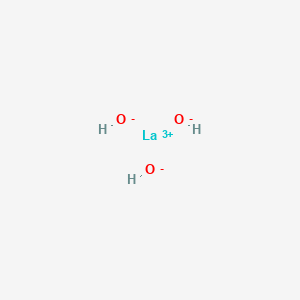

分子式 |

La(OH)3 H3LaO3 |

分子量 |

189.928 g/mol |

IUPAC名 |

lanthanum(3+);trihydroxide |

InChI |

InChI=1S/La.3H2O/h;3*1H2/q+3;;;/p-3 |

InChIキー |

YXEUGTSPQFTXTR-UHFFFAOYSA-K |

SMILES |

[OH-].[OH-].[OH-].[La+3] |

正規SMILES |

[OH-].[OH-].[OH-].[La+3] |

他のCAS番号 |

14507-19-8 |

物理的記述 |

DryPowde |

ピクトグラム |

Corrosive |

同義語 |

lanthanum hydroxide lanthanum hydroxide (La(OH)3) lanthanum hydroxide (La-(OH)3) |

製品の起源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Lanthanum Hydroxide from Lanthanum Nitrate

This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound [La(OH)₃] from lanthanum nitrate [La(NO₃)₃]. It includes detailed experimental protocols, comparative data, and visual representations of the synthesis workflows. Lanthanum compounds, particularly lanthanum carbonate derived from this compound, are utilized as phosphate binders in the treatment of hyperphosphatemia associated with kidney failure.[1][2]

Chemical Reaction Overview

The fundamental reaction for the synthesis of this compound from lanthanum nitrate is a precipitation reaction. It involves the reaction of a soluble lanthanum salt, lanthanum (III) nitrate, with a base.

The balanced chemical equation for this double displacement reaction is:

La(NO₃)₃ + 3 NaOH → La(OH)₃ + 3 NaNO₃ [3][4][5][6]

In this reaction, the lanthanum ion (La³⁺) combines with hydroxide ions (OH⁻) from the base to form the insoluble this compound precipitate.

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound, each offering different advantages in terms of particle size, morphology, and crystallinity. The most common methods include precipitation, hydrothermal synthesis, solution combustion, and sonochemical synthesis.

Precipitation Method

Precipitation is a straightforward and widely used method for synthesizing this compound at room temperature.[7] It involves the addition of a basic solution to an aqueous solution of a lanthanum salt, leading to the formation of a gel-like precipitate of La(OH)₃.[8]

Experimental Protocol:

-

Preparation of Solutions:

-

Precipitation:

-

Aging and Washing:

-

Allow the resulting white precipitate to age in the mother liquor for a period of time, which can range from a few hours to a full day, to improve crystallinity.

-

Separate the precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate several times with deionized water and ethanol to remove any unreacted ions.[10]

-

-

Drying:

-

Dry the washed precipitate in an oven at a temperature around 80-100°C to obtain the final this compound powder.

-

| Parameter | Value | Reference |

| La(NO₃)₃ Concentration | 0.1 M | [10] |

| Precipitant | NaOH, KOH, NH₄OH | [8][9][10] |

| Precipitant Concentration | 0.3 M (for NaOH) | [10] |

| Final pH | 8.0 - 10.0 | [7] |

| Temperature | Room Temperature | [7] |

Hydrothermal Synthesis

The hydrothermal method is employed to synthesize well-crystallized, nanostructured this compound, such as nanorods and nanowires.[9][11] This process involves heating a precursor solution in a sealed vessel (autoclave) at elevated temperatures and pressures.

Experimental Protocol:

-

Precursor Mixture:

-

Prepare an aqueous solution of lanthanum nitrate [La(NO₃)₃·nH₂O].

-

Add a mineralizer, such as potassium hydroxide (KOH), to the solution.[9]

-

-

Hydrothermal Reaction:

-

Transfer the precursor mixture into a Teflon-lined stainless steel autoclave.

-

Heat the autoclave to a temperature between 180°C and 240°C for a duration of 12 to 48 hours.[11]

-

-

Cooling and Collection:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by filtration.

-

-

Washing and Drying:

-

Wash the product with deionized water and ethanol to remove any residual ions.

-

Dry the final product in an oven.

-

| Parameter | Value | Reference |

| Precursor | La(NO₃)₃·nH₂O | [9] |

| Mineralizer | KOH | [9] |

| Temperature | 180 - 240 °C | [11] |

| Time | 12 - 48 hours | [11] |

| Product Morphology | Nanowires, Nanorods | [9][11] |

Solution Combustion Synthesis

Solution combustion synthesis is a rapid and energy-efficient method for producing crystalline, nanometer-sized particles of this compound.[12][13] This technique involves a self-sustaining exothermic reaction between an oxidizer (lanthanum nitrate) and a fuel (e.g., citric acid).

Experimental Protocol:

-

Precursor Solution:

-

Combustion:

-

Heat the precursor solution in a furnace preheated to a high temperature (e.g., 500°C).

-

The solution will dehydrate, forming a gel, which then ignites and undergoes a self-sustaining combustion reaction.

-

-

Product Collection:

-

The resulting product is a voluminous, foamy powder of this compound.

-

Collect the powder after the reaction is complete.

-

| Parameter | Value | Reference |

| Oxidizer | La(NO₃)₃·6H₂O | [12][13] |

| Fuel | Citric Acid (C₆H₈O₇) | [12][13] |

| Key Variable | Fuel/Oxidant Ratio | [12] |

| Product Characteristics | High Crystalline, Nanometer-sized | [12][13] |

Sonochemical Method

The sonochemical method utilizes high-intensity ultrasound to induce the formation of nanoparticles. This technique can produce this compound nanoparticles with controlled size and morphology.[14][15]

Experimental Protocol:

-

Reaction Mixture:

-

Prepare an aqueous solution of lanthanum nitrate.

-

A precipitating agent is also included in the solution.

-

-

Ultrasonic Irradiation:

-

Subject the reaction mixture to high-intensity ultrasonic irradiation using an ultrasonic probe.

-

The sonication process creates acoustic cavitation (the formation, growth, and implosive collapse of bubbles), which generates localized hot spots with high temperature and pressure, driving the chemical reaction.

-

-

Separation and Drying:

-

After sonication, separate the resulting nanoparticles by centrifugation or filtration.

-

Wash the product with water and ethanol.

-

Dry the final powder. The parameters that can be adjusted include precursor concentration, sonication time, and the use of surfactants like PEG.[14]

-

| Parameter | Value | Reference |

| Energy Source | High-intensity Ultrasound | [14][15] |

| Key Variables | Precursor Concentration, Sonication Time, Surfactants | [14] |

| Product | Nanoparticles | [14][15] |

Characterization

The synthesized this compound is typically characterized using various analytical techniques to determine its phase, morphology, and purity.

-

X-ray Diffraction (XRD): To confirm the hexagonal crystal structure (space group P63/m) of La(OH)₃.[12]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the synthesized material.[7][9]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of La-O and O-H bonds in the hydroxide structure.

-

Thermal Analysis (TG/DTA): To study the thermal decomposition of La(OH)₃ to lanthanum oxide (La₂O₃), which typically occurs in two steps: La(OH)₃ → LaOOH + H₂O, followed by 2LaOOH → La₂O₃ + H₂O.[7][16]

Applications in Drug Development

Lanthanum compounds have important applications in medicine. This compound itself can be used to treat hyperphosphatemia.[17] More commonly, it serves as a precursor for the synthesis of lanthanum carbonate (La₂(CO₃)₃), which is an FDA-approved phosphate binder for patients with end-stage renal disease.[2] this compound may also play a role in delaying the progression of vascular calcification associated with chronic renal failure.[18] Furthermore, lanthanide-based nanoparticles are being explored for their potential in cancer diagnosis and therapy, including as drug delivery systems.[19]

References

- 1. Lanthanum - Wikipedia [en.wikipedia.org]

- 2. The therapeutic application of lanthanides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. webqc.org [webqc.org]

- 4. webqc.org [webqc.org]

- 5. homework.study.com [homework.study.com]

- 6. webqc.org [webqc.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mocedes.org [mocedes.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structure and morphology of synthesized this compound [La(OH)3] nanocrystalline powders: study on fuel to oxidant ratio | Semantic Scholar [semanticscholar.org]

- 14. Synthesis of this compound and lanthanum oxide nanoparticles by sonochemical method [inis.iaea.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound therapeutical effects on hyperphosphatemia and relative diseases - Eureka | Patsnap [eureka.patsnap.com]

- 18. The Pharmacological Effect and Mechanism of this compound on Vascular Calcification Caused by Chronic Renal Failure Hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lanthanides: Applications in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lanthanum Hydroxide: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical and safety information for Lanthanum Hydroxide (La(OH)₃). The data herein is compiled for professionals in research and development who require detailed knowledge of this compound's properties, hazards, and handling procedures.

Chemical Identification and Properties

This compound, also known as Lanthanum(III) hydroxide or Lanthanum trihydroxide, is an inorganic compound with the chemical formula La(OH)₃.[1][2][3] It is a source of Lanthanum that is highly insoluble in water and is used in environments with a higher (basic) pH.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 14507-19-8[1][2][3][4] |

| EC Number | 238-510-2[1][3][5] |

| IUPAC Name | Lanthanum trihydroxide[4] |

| Molecular Formula | La(OH)₃ or H₃LaO₃[2][3][4] |

| Molecular Weight | 189.93 g/mol [2][3][4] |

| Synonyms | Lanthanum Hydrate, Lanthanum(III) hydroxide[1][3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White amorphous solid/powder, sometimes with chunks[2][6][7] |

| Odor | Odorless[7][8] |

| Solubility | Insoluble in water; Soluble in strong mineral acids[1][6][9] |

| Melting Point | Decomposes on heating[6][9][10] |

| Density | 4.27 g/cm³ at 20°C[9] |

| Vapor Pressure | 0 Pa at 25°C[9] |

| Crystal Structure | Hexagonal[5] |

Safety and Hazard Information

The safety profile of this compound varies across different suppliers and safety data sheets. Some sources indicate it has no significant health hazards at the concentrations supplied, while others classify it as a corrosive substance that can cause severe skin burns and eye damage.[8][11] It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the material being used.

Table 3: GHS Hazard Identification Summary

| Category | Information |

| Pictogram | GHS05 (Corrosive)[5] |

| Signal Word | Danger[5][11] |

| Hazard Statements | H314: Causes severe skin burns and eye damage[5][11] H315: Causes skin irritation[10] H319: Causes serious eye irritation[10] H335: May cause respiratory irritation[10] |

| Precautionary Statements | P260: Do not breathe dust[5] P280: Wear protective gloves/protective clothing/eye protection/face protection[5][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5][11] P310: Immediately call a POISON CENTER or doctor/physician[5][11] |

Table 4: Toxicological Summary

| Effect | Data |

| Acute Toxicity | No data available[12] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[11] |

| Carcinogenicity | Not identified as a carcinogen by IARC[11][12] |

| Germ Cell Mutagenicity | No data available[12] |

| Reproductive Toxicity | No data available[12] |

| Specific Target Organ Toxicity | Single Exposure: May cause respiratory irritation.[10] Repeated Exposure: No data available.[12] |

Experimental and Safety Protocols

Detailed experimental protocols for specific research applications are beyond the scope of a general safety guide. However, established safety protocols for handling, storage, and emergency procedures are critical for laboratory personnel.

A standardized first aid protocol is essential when working with potentially hazardous materials.

Table 5: First Aid Protocols

| Exposure Route | Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a physician.[8][11] |

| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[8][11] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Consult a physician.[8][11] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Consult a physician.[8][11] |

Proper handling and storage are paramount to ensuring laboratory safety and maintaining the integrity of the chemical.

Table 6: Handling and Storage Procedures

| Procedure | Recommendations |

| Safe Handling | Handle in accordance with good industrial hygiene and safety practices.[11] Avoid dust formation and aerosols.[11][13] Use in a well-ventilated area.[11] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields or face shield, and chemical-resistant gloves.[11][13] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[8][12] Store in an inert atmosphere.[9] |

| Incompatible Materials | Oxidizing agents.[7][8] |

| Disposal | Dispose of surplus and non-recyclable solutions via a licensed disposal company.[11] Do not let the product enter drains.[11][13] Dispose of as unused product in accordance with local regulations.[11][13] |

Visualized Workflows and Pathways

To facilitate understanding, the following diagrams illustrate key logical and procedural workflows for this compound.

Caption: Safe Handling Workflow for this compound.

Caption: Emergency First Aid Pathway for Exposure Events.

References

- 1. This compound Powder, La(OH)3 Wholesale [attelements.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 氢氧化镧(III) 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | 14507-19-8 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound CAS#: 14507-19-8 [m.chemicalbook.com]

- 10. Lanthanum (III) Hydroxide - ProChem, Inc. [prochemonline.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

Solubility of lanthanum hydroxide in water and acids

An In-depth Technical Guide to the Solubility of Lanthanum Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, La(OH)₃, in aqueous and acidic environments. The document details quantitative solubility data, outlines relevant experimental protocols for solubility determination, and presents logical workflows through diagrams as specified.

Introduction to this compound

This compound, La(OH)₃, is an inorganic compound of the rare-earth element lanthanum. It presents as a white, amorphous, or crystalline powder.[1][2] While it is a component in specialty glass and catalysis, its low solubility and reactivity with phosphates are of particular interest in environmental applications, such as removing phosphates from water, and have been explored in biomedical contexts.[1][2] Understanding its solubility is critical for controlling its synthesis, application, and potential biological interactions.

Solubility in Water

This compound is characterized by its very low solubility in water.[1][2][3][4][5] Its dissolution in water is an equilibrium process governed by the solubility product constant (Ksp). The dissolution reaction is as follows:

La(OH)₃(s) ⇌ La³⁺(aq) + 3OH⁻(aq)

The Ksp is the product of the equilibrium concentrations of the dissociated ions, raised to the power of their stoichiometric coefficients:

Ksp = [La³⁺][OH⁻]³

The reported values for the Ksp of this compound vary across the literature, which can be attributed to differences in experimental conditions such as temperature, pressure, and the crystalline form of the solid.[1][6][7][8]

Quantitative Solubility Data in Water

The following table summarizes the reported solubility product constants for this compound at standard conditions (25 °C, 1 atm).

| Parameter | Value | Molar Solubility (s) in pure water (mol/L) | Source |

| Ksp | 2.00 x 10⁻²¹ | 9.25 x 10⁻⁷ | [6][9] |

| pKsp | 18.7 | 1.18 x 10⁻⁶ | [1][3] |

| Ksp | 1.0 x 10⁻²²·⁸ | 1.37 x 10⁻⁷ | [8] |

| Ksp | 1.0 x 10⁻¹¹ | 4.40 x 10⁻⁴ | [7] |

Note: Molar solubility (s) is calculated from Ksp = [s][3s]³ = 27s⁴. The value from Chegg[7] is a significant outlier and may be specific to a non-standard problem or a typographical error.

Using the Ksp value of 2.00 x 10⁻²¹, the pH of a saturated this compound solution can be calculated. The hydroxide ion concentration [OH⁻] is 3s = 3 * (9.25 x 10⁻⁷ M) ≈ 2.78 x 10⁻⁶ M. This corresponds to a pOH of approximately 5.56 and a pH of 8.44 .

Solubility in Acids

This compound is readily soluble in strong mineral acids.[1][2][3][4][10] This behavior is characteristic of a basic hydroxide reacting with an acid in a neutralization reaction. The general ionic equation for this reaction is:

La(OH)₃(s) + 3H⁺(aq) → La³⁺(aq) + 3H₂O(l)

As the concentration of hydrogen ions (H⁺) increases (i.e., the pH decreases), the hydroxide ions (OH⁻) from the dissolution equilibrium are consumed to form water. According to Le Châtelier's principle, this removal of a product ion shifts the equilibrium to the right, causing more La(OH)₃ to dissolve. Therefore, the solubility of this compound increases dramatically with decreasing pH.[8]

Reactions with Specific Acids

The reaction of this compound with common strong acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), proceeds as follows, forming the corresponding soluble lanthanum salt:

-

With Hydrochloric Acid: La(OH)₃(s) + 3HCl(aq) → LaCl₃(aq) + 3H₂O(l)

-

With Nitric Acid: La(OH)₃(s) + 3HNO₃(aq) → La(NO₃)₃(aq) + 3H₂O(l)

-

With Sulfuric Acid: 2La(OH)₃(s) + 3H₂SO₄(aq) → La₂(SO₄)₃(aq) + 6H₂O(l)

Summary of Solubility in Acids

| Solvent Condition | Solubility Behavior | Chemical Reaction |

| Acidic (pH < 7) | High solubility | La(OH)₃(s) + 3H⁺(aq) → La³⁺(aq) + 3H₂O(l) |

| Neutral (pH ≈ 7) | Very low solubility | La(OH)₃(s) ⇌ La³⁺(aq) + 3OH⁻(aq) |

| Basic (pH > 7) | Very low solubility (Common ion effect) | La(OH)₃(s) ⇌ La³⁺(aq) + 3OH⁻(aq) |

Experimental Protocols

Precise determination of solubility requires well-defined experimental procedures. Below are methodologies for quantifying the solubility of this compound.

Protocol for Ksp Determination in Water

This protocol is based on the principle of preparing a saturated solution and measuring the concentration of a constituent ion at equilibrium.[11][12]

Objective: To determine the solubility product constant (Ksp) of La(OH)₃.

Materials:

-

This compound powder

-

Deionized, CO₂-free water

-

Constant temperature bath or shaker (e.g., 25 °C)

-

Centrifuge and tubes or filtration apparatus (e.g., 0.22 µm syringe filter)

-

Calibrated pH meter

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS) or Atomic Absorption Spectrometer (AAS)

-

Standard solutions for La³⁺ calibration

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of La(OH)₃ powder to a known volume of CO₂-free deionized water in a sealed container. This prevents the absorption of atmospheric CO₂ which can form lanthanum carbonate and affect the pH.[13]

-

Equilibration: Place the container in a constant temperature bath set to 25 °C. Agitate the suspension for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid La(OH)₃ from the aqueous solution. This can be achieved by centrifuging the suspension at high speed and carefully decanting the supernatant, or by filtering the solution through a fine-pore filter.

-

Analysis of Lanthanum Ion Concentration [La³⁺]:

-

Take a precise volume of the clear supernatant.

-

Acidify the sample with a small amount of ultrapure nitric acid to prevent precipitation before analysis.

-

Analyze the concentration of La³⁺ using a calibrated ICP-MS or AAS. This concentration is equal to the molar solubility (s).

-

-

Analysis of Hydroxide Ion Concentration [OH⁻] (Alternative Method):

-

Immediately measure the pH of the clear supernatant using a calibrated pH meter.

-

Calculate the pOH from the pH (pOH = 14 - pH).

-

Determine the hydroxide ion concentration: [OH⁻] = 10⁻ᵖᴼᴴ.

-

-

Calculation of Ksp:

-

From the dissolution stoichiometry, [OH⁻] = 3[La³⁺] = 3s.

-

Using the measured [La³⁺] (s): Ksp = (s) * (3s)³ = 27s⁴.

-

Using the measured [OH⁻]: Ksp = ([OH⁻]/3) * [OH⁻]³.

-

Protocol for Solubility Determination in Acidic Solution

This protocol uses acid-base titration to determine the amount of this compound that dissolves in an acidic medium.[14]

Objective: To measure the solubility of La(OH)₃ at a specific acidic pH.

Materials:

-

This compound powder

-

Standardized strong acid solution (e.g., 0.1 M HCl)

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

pH indicator (e.g., phenolphthalein) or a calibrated pH meter

-

Burette, pipettes, and flasks

Methodology:

-

Reaction: Add a precisely weighed amount of La(OH)₃ to a known volume of the standardized HCl solution. Ensure the acid is in stoichiometric excess to completely dissolve the hydroxide.

-

Dissolution: Stir the mixture until all the La(OH)₃ has dissolved. Gentle heating can be applied to speed up the process.

-

Titration of Excess Acid:

-

Allow the solution to cool to room temperature.

-

Add a few drops of a suitable pH indicator.

-

Titrate the solution with the standardized NaOH solution until the endpoint is reached (e.g., a persistent faint pink color with phenolphthalein). Record the volume of NaOH used.

-

-

Calculations:

-

Initial moles of HCl: M_HCl × V_HCl

-

Moles of NaOH used for titration: M_NaOH × V_NaOH

-

Moles of HCl that reacted with NaOH (excess HCl): This is equal to the moles of NaOH used.

-

Moles of HCl that reacted with La(OH)₃: (Initial moles of HCl) - (Moles of excess HCl)

-

Moles of La(OH)₃ dissolved: (Moles of HCl reacted with La(OH)₃) / 3 (based on the 1:3 stoichiometry).

-

Solubility (g/L): (Moles of La(OH)₃ dissolved × Molar Mass of La(OH)₃) / (Initial Volume of HCl in L).

-

Visualizations

The following diagrams illustrate the logical and experimental workflows described in this guide.

Caption: Experimental workflow for determining the Ksp of this compound.

Caption: Logical pathway illustrating the effect of acid on La(OH)₃ solubility.

References

- 1. This compound CAS#: 14507-19-8 [m.chemicalbook.com]

- 2. This compound Powder, La(OH)3 Wholesale [attelements.com]

- 3. lanthanumhydroxide(la(oh)3) [chembk.com]

- 4. This compound-BEYONDCHEM [beyondchem.com]

- 5. This compound | 14507-19-8 [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Solved QUESTION 11 The Ksp for La(OH)3 is 1.0 x 10-11 | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. Solved At 25°C, lanthanum(III) hydroxide has a Ksp of 2.0 ´ | Chegg.com [chegg.com]

- 10. This compound-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]

- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 12. chymist.com [chymist.com]

- 13. researchgate.net [researchgate.net]

- 14. Reddit - The heart of the internet [reddit.com]

A Technical Guide to the Crystal Structure of Hexagonal Lanthanum Hydroxide

Introduction: Lanthanum hydroxide, La(OH)₃, is a significant rare-earth compound utilized in various applications, including catalysis and as a precursor for synthesizing lanthanum oxide (La₂O₃).[1] Its properties are intrinsically linked to its atomic arrangement. This guide provides an in-depth analysis of the hexagonal crystal structure of this compound, detailing its crystallographic parameters, common synthesis protocols, and the characterization techniques employed for its structural determination.

Crystallographic Properties

This compound crystallizes in the hexagonal system, a structure confirmed by numerous X-ray diffraction studies.[2] The fundamental properties of this crystal structure are summarized below.

Coordination Geometry: In the hexagonal lattice, each lanthanum ion (La³⁺) is coordinated by nine hydroxide ions (OH⁻).[2] This arrangement forms a tricapped trigonal prism, a characteristic coordination geometry for early lanthanide hydroxides.[2] The unit cell contains two formula units of La(OH)₃.[3]

Data Presentation: Crystallographic Parameters The quantitative data defining the crystal structure of hexagonal La(OH)₃ are compiled in the table below. The values represent typical data obtained from Rietveld refinement of powder X-ray diffraction patterns. Minor variations in lattice parameters can occur depending on the synthesis method and measurement conditions.

| Parameter | Value | Source |

| Crystal System | Hexagonal | [2] |

| Space Group | P6₃/m | [2] |

| Space Group No. | 176 | [2][4] |

| Lattice Constant 'a' | 6.547 Å | [2] |

| Lattice Constant 'c' | 3.854 Å | [2] |

| Cell Volume | 143.06 ų | |

| Formula Units (Z) | 2 | [3] |

| Coordination No. (La³⁺) | 9 | [2][5] |

| La-O Bond Distance | ~2.54 - 2.58 Å | [5] |

Experimental Protocols

The synthesis and structural verification of hexagonal this compound involve several key experimental procedures.

2.1 Synthesis Methodologies

A. Precipitation Method: This is a widely used and straightforward method for synthesizing La(OH)₃.[1][6]

-

Precursor Preparation: A solution of a lanthanum salt, typically lanthanum nitrate (La(NO₃)₃·6H₂O), is prepared in deionized water (e.g., 0.04 M concentration).[6]

-

Precipitation: A basic solution, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), is added dropwise to the lanthanum salt solution under constant stirring.[2][6] This induces the formation of a gel-like precipitate of this compound. The chemical reaction is: La(NO₃)₃ + 3 NH₄OH → La(OH)₃ ↓ + 3 NH₄NO₃.[2]

-

Aging and Washing: The precipitate is typically aged for a period to ensure complete reaction and improve crystallinity. It is then washed multiple times with deionized water to remove residual ions.

-

Drying: The final product is dried in an oven at a moderate temperature (e.g., 80°C for 24 hours) to obtain a fine powder.[1]

B. Hydrothermal Method: This method is often employed to synthesize well-defined nanostructures, such as nanorods or nanowires.[7][8]

-

Reactant Mixture: An aqueous solution of a lanthanum salt (e.g., La(NO₃)₃) is mixed with a mineralizer, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[8]

-

Autoclave Treatment: The mixture is sealed in a Teflon-lined stainless-steel autoclave.

-

Heating: The autoclave is heated to a specific temperature (e.g., 180-240°C) and maintained for a set duration (e.g., 12-48 hours).[7] The high temperature and pressure facilitate the crystallization of anisotropic La(OH)₃ nanostructures.

-

Product Recovery: After cooling to room temperature, the resulting solid product is collected, washed thoroughly with deionized water and ethanol, and dried.

C. Other Methods: Other reported synthesis routes include the direct hydration of lanthanum oxide (La₂O₃ + 3 H₂O → 2 La(OH)₃) and sonochemical methods that use ultrasonic irradiation to drive the reaction.[2][9]

2.2 Characterization Protocols

A. Powder X-ray Diffraction (XRD): XRD is the primary technique used to identify the crystalline phase and determine the structural parameters of La(OH)₃.

-

Sample Preparation: A small amount of the dried La(OH)₃ powder is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα, λ = 1.5406 Å) over a range of 2θ angles.

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to standard patterns from databases (e.g., JCPDS No. 36-1481) to confirm the hexagonal La(OH)₃ phase.[3]

-

Rietveld Refinement: For detailed structural analysis, the experimental XRD pattern is fitted using the Rietveld method.[10][11] This computational technique refines a theoretical crystal structure model until the calculated diffraction pattern matches the experimental one, yielding precise lattice parameters, atomic positions, and other structural details.[11][12]

B. Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to analyze the morphology, size, and crystallinity of the synthesized particles. High-resolution TEM (HRTEM) can visualize the lattice fringes of the crystal, allowing for direct measurement of interplanar spacing, which can be correlated with XRD data.[3][7]

Visualized Workflows

The following diagrams illustrate the logical and experimental flows associated with the study of this compound.

Caption: Experimental workflow for synthesis and characterization of La(OH)₃.

Caption: Logical workflow for crystallographic structure determination.

References

- 1. Formation of this compound and Oxide via Precipitation | Scientific.Net [scientific.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of this compound and lanthanum oxide nanoparticles by sonochemical method [inis.iaea.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Structures of this compound Nitrates Investigated by the Rietveld Profile Refinement Technique. | Semantic Scholar [semanticscholar.org]

A Technical Deep Dive into the Thermal Decomposition of Lanthanum Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition of lanthanum hydroxide (La(OH)₃) into lanthanum oxide (La₂O₃), a process of significant interest for applications in catalysis and high-potential oxide ceramics. This document provides a comprehensive overview of the decomposition pathway, reaction kinetics, and the critical influence of atmospheric conditions, supported by quantitative data and detailed experimental protocols.

The Two-Step Decomposition Pathway

The thermal transformation of this compound to lanthanum oxide is not a direct conversion but a two-step dehydration process. The initial decomposition of hexagonal this compound yields a monoclinic this compound oxide (LaOOH) intermediate, which subsequently decomposes to hexagonal lanthanum oxide.[1]

The reactions can be summarized as follows:

-

La(OH)₃ → LaOOH + H₂O

-

2LaOOH → La₂O₃ + H₂O

The first step, the formation of this compound oxide, typically occurs at approximately 330°C.[2][3][4] The second step, the formation of lanthanum oxide, takes place at around 500°C.[2] These transformations are endothermic, driven by the loss of water.[3][4][5]

It is crucial to note that this compound has a high affinity for atmospheric carbon dioxide, which can lead to the formation of carbonate and oxycarbonate phases.[1][6] This can complicate the decomposition process, introducing additional reaction steps. The presence of humidity is essential for this carbonation to occur.[1] The decomposition of these carbonate species, such as La₂O₂(CO₃), may occur at higher temperatures, between 550°C and 720°C.[6]

Quantitative Decomposition Data

The following tables summarize key quantitative data gathered from various studies on the thermal decomposition of this compound.

Table 1: Decomposition Temperatures and Enthalpies

| Transformation | Onset Temperature (°C) | Reaction Enthalpy (ΔH) (kJ/mol) |

| La(OH)₃ → LaOOH | ~330 | ~82 - 87 |

| LaOOH → La₂O₃ | ~500 | ~48 - 54 |

Data sourced from multiple studies.[2][3][4][5]

Table 2: Activation Energies for Decomposition Steps

| Reaction Step | Activation Energy (Ea) (kJ/mol) | Analytical Method |

| La(OH)₃ → LaOOH | 140.4 ± 0.5 | Multivariate Non-linear Regression |

| LaOOH → La₂O₃ | 163.9 ± 1.3 | Multivariate Non-linear Regression |

| La(OH)₃ → LaOOH | 76 | Isothermal TG Studies |

| La(OH)₃ → LaOOH | 155.6 | Flynn-Wall-Ozawa (FWO) & Kissinger-Akahira-Sunose (KAS) |

| LaOOH → La₂O₃ | 192.9 | Flynn-Wall-Ozawa (FWO) & Kissinger-Akahira-Sunose (KAS) |

Data compiled from various kinetic analyses.[2][3][4][5][7]

Visualizing the Decomposition Pathway and Experimental Workflow

Decomposition Pathway of this compound

Caption: Thermal decomposition pathway of La(OH)₃ to La₂O₃.

Typical Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for studying thermal decomposition.

Detailed Experimental Protocols

The investigation of the thermal decomposition of this compound typically employs a combination of thermoanalytical and structural characterization techniques.

Synthesis of this compound

A common method for synthesizing this compound is through precipitation.[6] This can be achieved by reacting an aqueous solution of a lanthanum salt, such as lanthanum nitrate (La(NO₃)₃), with a base, like ammonium hydroxide (NH₄OH), under controlled pH and temperature. The resulting precipitate is then filtered, washed with deionized water to remove any unreacted ions, and dried at a relatively low temperature (e.g., 80°C) to avoid premature decomposition.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperature ranges of decomposition and the associated mass losses and heat flow.

-

Instrumentation: A simultaneous TGA/DSC instrument is typically used.

-

Sample Preparation: A small amount of the dried this compound powder (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: The experiment is usually conducted under a controlled atmosphere, such as flowing nitrogen or air, at a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A linear heating rate, commonly 10°C/min, is applied over a temperature range from ambient to around 1000°C.

-

-

Data Analysis: The TGA curve plots mass change as a function of temperature, revealing the distinct steps of water loss. The DSC curve shows endothermic or exothermic peaks corresponding to the thermal events. From these curves, the onset and peak temperatures of decomposition, as well as the enthalpy of reaction, can be determined.[5]

Structural Analysis

High-Temperature X-ray Diffraction (HT-XRD)

-

Objective: To identify the crystalline phases present at different stages of the thermal decomposition in situ.

-

Instrumentation: An X-ray diffractometer equipped with a high-temperature chamber.

-

Sample Preparation: The this compound powder is placed on a sample holder within the high-temperature chamber.

-

Experimental Conditions:

-

The sample is heated in stages to various temperatures corresponding to the decomposition events observed in the TGA/DSC analysis.

-

At each temperature plateau, an XRD pattern is collected over a specific 2θ range.

-

-

Data Analysis: The obtained XRD patterns are compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystal structures of the initial material, the intermediate (LaOOH), and the final product (La₂O₃).[4][5] This technique provides direct evidence of the phase transformations as they occur.

Scanning Electron Microscopy (SEM)

-

Objective: To observe the morphology and particle size of the material before and after thermal decomposition.

-

Instrumentation: A scanning electron microscope.

-

Sample Preparation: The powder samples (initial La(OH)₃ and final La₂O₃) are mounted on a sample stub using conductive tape and may be sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging.

-

Data Analysis: SEM images reveal changes in the particle shape, size, and agglomeration state as a result of the dehydration and recrystallization processes.

Conclusion

The thermal decomposition of this compound to lanthanum oxide is a well-defined two-step process involving the formation of a this compound oxide intermediate. A thorough understanding of the decomposition temperatures, kinetics, and the influence of atmospheric contaminants like CO₂ is essential for the controlled synthesis of high-purity lanthanum oxide for various advanced applications. The combination of thermal analysis and in-situ structural characterization techniques provides a powerful approach to elucidating the complex solid-state transformations that occur during this process.

References

- 1. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]

- 2. sizemat2.igic.bas.bg [sizemat2.igic.bas.bg]

- 3. researchgate.net [researchgate.net]

- 4. The thermal transformation from this compound to this compound oxide (Journal Article) | ETDEWEB [osti.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Lanthanum Hydroxide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Physicochemical Properties, Synthesis, and Biological Signaling Interactions of Lanthanum Hydroxide.

This technical guide provides a comprehensive overview of this compound (La(OH)₃), a compound of increasing interest in various scientific and biomedical fields. This document details its fundamental physicochemical properties, outlines a standard synthesis protocol, and explores its interactions with key biological signaling pathways, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

Physicochemical Properties of this compound

This compound is an inorganic compound with the chemical formula La(OH)₃. It typically presents as a white, amorphous solid or powder.[1][2] It is insoluble in water but dissolves in strong mineral acids.[1][3][4] This section summarizes its key quantitative properties in a structured format for easy reference.

| Property | Value | References |

| Molecular Formula | La(OH)₃ | [5][6] |

| Molecular Weight | 189.93 g/mol | [5][6][7] |

| Appearance | White powder, white amorphous solid, or white solids with chunks | [1][2][3][5] |

| CAS Number | 14507-19-8 | [5][6][7] |

| Density | Approximately 4.28 g/cm³ | [8][9] |

| Solubility | Insoluble in water, soluble in strong mineral acids | [1][3][4] |

| Crystal Structure | Hexagonal | [10] |

Synthesis of this compound via Precipitation

The precipitation method is a widely employed technique for the synthesis of this compound due to its relative simplicity and scalability. This protocol details the steps for preparing this compound from lanthanum nitrate.

Experimental Protocol: Precipitation Synthesis

Materials:

-

Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Ammonium hydroxide (NH₄OH) solution (e.g., 2 M) or other alkaline solutions like NaOH or KOH

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure:

-

Preparation of Lanthanum Nitrate Solution: Dissolve a calculated amount of lanthanum nitrate hexahydrate in distilled water to achieve a desired concentration (e.g., 0.04 M). Stir the solution for an extended period (e.g., 3 hours) at room temperature to ensure complete dissolution.

-

Precipitation: While continuously stirring the lanthanum nitrate solution, slowly add the ammonium hydroxide solution dropwise. Monitor the pH of the solution. Continue adding the base until the pH reaches a value conducive to the complete precipitation of this compound, typically around pH 9-10. A gel-like precipitate will form.

-

Aging the Precipitate: After the addition of the base is complete, continue stirring the mixture for a period to allow the precipitate to age. This step can influence the crystallinity and particle size of the final product.

-

Filtration and Washing: Separate the this compound precipitate from the solution using a filtration apparatus. Wash the precipitate several times with distilled water to remove any unreacted reagents and byproducts.

-

Drying: Dry the washed precipitate in a drying oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved. The resulting product is this compound powder.

Experimental Workflow: Precipitation Synthesis of La(OH)₃

Biological Activity and Signaling Pathways

Recent studies have highlighted the pharmacological effects of this compound, particularly in the context of chronic kidney disease (CKD). It has been shown to mitigate vascular calcification, a common and serious complication in CKD patients, by modulating specific signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been found to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] In the context of hyperphosphatemia-induced vascular calcification, elevated phosphate levels can trigger inflammatory responses that activate NF-κB. This leads to the downstream expression of pro-osteogenic factors like Bone Morphogenetic Protein 2 (BMP-2) and Runt-related transcription factor 2 (Runx2), promoting the transformation of vascular smooth muscle cells into osteoblast-like cells and subsequent calcification. This compound, by inhibiting NF-κB activation, downregulates the expression of these factors, thereby impeding the calcification process.[5][6]

Modulation of the HIF-1 Signaling Pathway

In addition to the NF-κB pathway, this compound has been shown to inhibit the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[7] The activation of HIF-1 is also implicated in the pathogenesis of vascular calcification. By inhibiting the activation of HIF-1, this compound provides another mechanism to prevent the osteogenic differentiation of vascular smooth muscle cells and the progression of vascular calcification.[7] Further research has also linked this compound's therapeutic effects to the inhibition of the ROS-PI3K-AKT-mTOR-HIF-1α signaling pathway.[4]

This guide provides a foundational understanding of this compound, from its basic properties to its synthesis and its significant interactions with biological signaling pathways. This information is intended to support and guide further research and development efforts in the scientific and pharmaceutical communities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolomics of clinical samples reveal the treatment mechanism of this compound on vascular calcification in chronic kidney disease [jstage.jst.go.jp]

- 5. The Pharmacological Effect and Mechanism of this compound on Vascular Calcification Caused by Chronic Renal Failure Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Pharmacological Effect and Mechanism of this compound on Vascular Calcification Caused by Chronic Renal Failure Hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits vascular calcification by regulating the HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of this compound and lanthanum oxide nanoparticles by sonochemical method | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. wjpmr.com [wjpmr.com]

An In-depth Technical Guide to the Basic Properties of Lanthanum Series Hydroxides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of lanthanum series hydroxides, Ln(OH)₃, where Ln represents a lanthanide element from Lanthanum (La) to Lutetium (Lu). A thorough understanding of these properties is crucial for applications in catalysis, materials science, and particularly in the context of drug development where lanthanide compounds are explored for various therapeutic and diagnostic purposes.

Basicity and the Lanthanide Contraction

The basicity of lanthanide hydroxides exhibits a well-defined trend across the series, a direct consequence of the lanthanide contraction. As the atomic number increases from La to Lu, the ionic radii of the Ln³⁺ ions steadily decrease. This is due to the poor shielding of the nuclear charge by the 4f electrons.

According to Fajan's rules, this increase in charge density for a constant +3 charge leads to a greater polarization of the O-H bond in the hydroxide group. Consequently, the covalent character of the Ln-O bond increases across the series. An increase in the covalent nature of the metal-hydroxide bond makes the release of the hydroxide ion (OH⁻) in solution more difficult, thus leading to a decrease in basicity.[1][2][3][4] Therefore, La(OH)₃ is the most basic, and Lu(OH)₃ is the least basic among the lanthanide hydroxides.[1][2][3][4]

This trend can be quantitatively observed through the first hydrolysis constants (p*K₁), which correspond to the equilibrium:

Ln³⁺ + H₂O ⇌ Ln(OH)²⁺ + H⁺

A lower p*K₁ value indicates a greater tendency for the metal ion to hydrolyze, which corresponds to a less basic hydroxide.

Quantitative Data on Basicity and Solubility

The following tables summarize the first hydrolysis constants (p*K₁) and the solubility products (Ksp) for the lanthanide hydroxides. It is important to note that experimental values for Ksp can vary depending on the crystallinity of the solid phase, with amorphous precipitates generally showing higher solubility.[5]

| Lanthanide (Ln) | First Hydrolysis Constant (p*K₁)[6] |

| La | 8.53 |

| Ce | 8.17 |

| Pr | 8.08 |

| Nd | 8.01 |

| Sm | 7.85 |

| Eu | 7.80 |

| Gd | 7.78 |

| Tb | 7.60 |

| Dy | 7.58 |

| Ho | 7.52 |

| Er | 7.48 |

| Tm | 7.44 |

| Yb | 7.42 |

| Lu | 7.41 |

| Lanthanide (Ln) | Solubility Product (Ksp) | -log(Ksp) |

| La(OH)₃ | 2.00 x 10⁻²¹[7] | 20.70 |

| Nd(OH)₃ | 1.9 x 10⁻²² | 21.72 |

| Sm(OH)₃ | 7.9 x 10⁻²³ | 22.10 |

| Eu(OH)₃ | 9.4 x 10⁻²⁷ | 26.03 |

| Gd(OH)₃ | 1.8 x 10⁻²³ | 22.74 |

| Dy(OH)₃ | 2.7 x 10⁻²³ | 22.57 |

| Ho(OH)₃ | 2.3 x 10⁻²⁴ | 23.64 |

| Er(OH)₃ | 1.0 x 10⁻²⁴ | 24.00 |

| Yb(OH)₃ | 1.0 x 10⁻²⁴ | 24.00 |

| Lu(OH)₃ | 2.5 x 10⁻²⁴ | 23.60 |

Note: Ksp values are compiled from various sources and should be used for comparative purposes. The values can be influenced by experimental conditions.

Thermal Stability and Decomposition

Lanthanide hydroxides are thermally unstable and decompose upon heating. The decomposition typically proceeds in two stages:

-

Dehydration to form an oxyhydroxide (LnOOH).

-

Further decomposition of the oxyhydroxide to the corresponding lanthanide oxide (Ln₂O₃).[8][9][10]

For lanthanum hydroxide, the first decomposition step to LaOOH occurs at approximately 330°C, and the subsequent decomposition to La₂O₃ takes place at higher temperatures, around 490°C.[11] This two-step decomposition is a general characteristic of the lanthanide series, although the specific decomposition temperatures vary with the particular lanthanide.

| Lanthanide Hydroxide | Decomposition to LnOOH (°C) | Decomposition to Ln₂O₃ (°C) |

| La(OH)₃ | ~330[11] | >490[11] |

| Nd(OH)₃ | 270-430 | 430-600 |

| Sm(OH)₃ | 280-450 | 450-620 |

| Gd(OH)₃ | 300-480 | 480-650 |

| Dy(OH)₃ | 310-500 | 500-680 |

Note: Temperature ranges are indicative and can be influenced by factors such as heating rate and atmosphere.

Experimental Protocols

Synthesis of Lanthanide Hydroxides by Precipitation

A common and straightforward method for synthesizing lanthanide hydroxides is through precipitation from an aqueous solution of a lanthanide salt.[8][9][12]

Materials:

-

Lanthanide(III) salt (e.g., nitrate or chloride)

-

Base solution (e.g., sodium hydroxide or ammonium hydroxide)

-

Deionized water

-

Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel), and drying oven.

Procedure:

-

Prepare a solution of the desired lanthanide(III) salt in deionized water.

-

While stirring the lanthanide salt solution, slowly add the base solution dropwise.

-

Monitor the pH of the solution continuously. A gelatinous precipitate of the lanthanide hydroxide will form. Continue adding the base until the precipitation is complete, typically at a pH of around 9-10.

-

Continue stirring the suspension for a period to allow for aging of the precipitate, which can improve its crystallinity.

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate several times with deionized water to remove any residual salts.

-

Dry the purified lanthanide hydroxide in an oven at a moderate temperature (e.g., 80-100°C) to remove excess water.

Determination of Basicity and Hydrolysis Constants by Potentiometric Titration

Potentiometric titration is a standard method for determining the hydrolysis constants of metal ions, which are inversely related to the basicity of their corresponding hydroxides.[13][14][15][16]

Materials:

-

Lanthanide(III) salt solution of known concentration.

-

Standardized solution of a strong acid (e.g., HCl).

-

Standardized solution of a carbonate-free strong base (e.g., NaOH).

-

Inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄).

-

Potentiometer with a glass electrode and a reference electrode.

-

Thermostated titration vessel.

-

Nitrogen or argon gas supply.

Procedure:

-

Calibrate the glass electrode using standard buffer solutions.

-

Place a known volume of the lanthanide salt solution and the inert electrolyte into the thermostated titration vessel.

-

Bubble inert gas through the solution to exclude atmospheric carbon dioxide.

-

Initially, titrate the solution with the standardized strong acid to a low pH to determine the initial analytical concentration of any excess acid or base.

-

Then, titrate the solution with the standardized strong base. Record the pH and the volume of titrant added at regular intervals.

-

The hydrolysis constants are determined by analyzing the titration curve. The data is typically fitted to a model that considers the formation of various hydrolyzed species (e.g., Ln(OH)²⁺, Ln(OH)₂⁺) using specialized software.

Determination of Solubility Product (Ksp)

The solubility product can be determined by measuring the equilibrium concentration of the lanthanide ion in a saturated solution of its hydroxide.

Materials:

-

Synthesized lanthanide hydroxide.

-

Deionized water (CO₂-free).

-

pH meter.

-

Centrifuge or filtration system with appropriate pore size.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or another sensitive analytical technique for metal ion quantification.

Procedure:

-

Add an excess of the lanthanide hydroxide to CO₂-free deionized water in a sealed container to prevent the formation of carbonates.

-

Agitate the suspension at a constant temperature for an extended period to ensure equilibrium is reached.

-

Measure the final pH of the saturated solution.

-

Separate the solid phase from the solution by centrifugation or filtration.

-

Carefully extract a sample of the supernatant and acidify it to prevent precipitation before analysis.

-

Determine the concentration of the lanthanide ion in the supernatant using a sensitive analytical technique like ICP-MS.

-

The solubility product (Ksp) is calculated from the molar solubility of the lanthanide ion and the hydroxide ion concentration (determined from the measured pH).

Thermal Analysis by Thermogravimetric Analysis (TGA)

TGA is used to study the thermal decomposition of lanthanide hydroxides by measuring the change in mass as a function of temperature.[17][18]

Materials:

-

Thermogravimetric analyzer (TGA).

-

Dried lanthanide hydroxide sample.

-

Inert gas (e.g., nitrogen or argon).

Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed amount of the dried lanthanide hydroxide sample into the TGA sample pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere of an inert gas.

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show distinct mass loss steps corresponding to the dehydration to the oxyhydroxide and the subsequent decomposition to the oxide. The temperatures at which these transitions occur can be determined from the thermogram.

References

- 1. The basic nature of the Lanthanide hydroxides decreases from `Ce(OH)_(3)`, to `Lu(OH)_(3)`This is due to [allen.in]

- 2. The trend of basicity of lanthanide hydroxides A increases class 11 chemistry CBSE [vedantu.com]

- 3. Across the lanthanide series, the basicity of the lanthanoid hydroxides: [allen.in]

- 4. byjus.com [byjus.com]

- 5. olisystems.com [olisystems.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Formation of this compound and Oxide via Precipitation | Scientific.Net [scientific.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cost-nectar.eu [cost-nectar.eu]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. sphinxsai.com [sphinxsai.com]

- 18. benchchem.com [benchchem.com]

A Technical Guide to the Formation of Lanthanum Hydroxide from Lanthanum Oxide Hydration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of lanthanum hydroxide (La(OH)₃) through the hydration of lanthanum oxide (La₂O₃). The document provides a comprehensive overview of the reaction, including the key chemical transformations, thermodynamic data, and detailed experimental protocols for synthesis and characterization. This information is crucial for professionals in research and drug development who require a thorough understanding of lanthanum compound chemistry for applications such as nanoparticle synthesis and catalysis.

Introduction to Lanthanum Oxide Hydration

Lanthanum oxide (La₂O₃), a white solid, readily reacts with water to form this compound, La(OH)₃.[1][2] This hydration process is a fundamental reaction in the chemistry of lanthanum and is a common step in various synthetic routes, including the preparation of lanthanum-based catalysts and nanomaterials. The reaction can be represented by the following equation:

La₂O₃ + 3H₂O → 2La(OH)₃ [3]

The resulting this compound is typically a gel-like precipitate that can be isolated and dried.[3] It crystallizes in a hexagonal structure.[2] The hydration process is often the initial step before the thermal decomposition of this compound to produce lanthanum oxide nanoparticles with controlled morphology and surface area.[3][4]

Reaction Pathway and Thermodynamics

The formation of this compound from lanthanum oxide is a direct hydration reaction. However, in many practical applications, the reverse reaction, the thermal decomposition of this compound to lanthanum oxide, is of significant interest as it allows for the production of the oxide with specific properties. This decomposition occurs in a two-step process, with the formation of a stable intermediate, lanthanum oxyhydroxide (LaOOH).[4][5][6]

The overall decomposition pathway is as follows:

This two-stage dehydration is a key aspect of the thermal transformation of this compound.[5]

Thermodynamic Data

The thermal decomposition of this compound is an endothermic process. The reaction enthalpies and activation energies for each step have been determined through techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7][8]

| Parameter | Value | Method | Reference |

| Reaction Enthalpy (ΔH) | |||

| La(OH)₃ → LaOOH | ~87 kJ/mol | DSC | [9] |

| ~82 kJ/mol | DSC | [7] | |

| 2LaOOH → La₂O₃ | ~54 kJ/mol | DSC | [9] |

| ~48 kJ/mol | DSC | [7] | |

| Activation Energy (Ea) | |||

| La(OH)₃ → LaOOH | 76 kJ/mol | Isothermal TG | [9] |

| 155.6 kJ/mol | Flynn-Wall-Ozawa & KAS | [6] | |

| 140.4 ± 0.5 kJ/mol | Multivariate non-linear regression | [7] | |

| 2LaOOH → La₂O₃ | 192.9 kJ/mol | Flynn-Wall-Ozawa & KAS | [6] |

| 163.9 ± 1.3 kJ/mol | Multivariate non-linear regression | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound from lanthanum oxide and its subsequent characterization.

Synthesis of this compound via Precipitation

This protocol describes the formation of this compound as a precipitate from a lanthanum salt solution, which is a common method for producing fine La(OH)₃ particles that can be subsequently calcined to La₂O₃.

Materials:

-

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Ammonia solution (NH₄OH) or Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Burette or dropping funnel

-

pH meter

-

Centrifuge or filtration apparatus (e.g., Büchner funnel)

-

Drying oven

-

Muffle furnace

Procedure:

-

Preparation of Lanthanum Salt Solution: Dissolve a specific concentration of lanthanum nitrate hexahydrate in distilled water. For example, to prepare a 0.04 M solution, dissolve the appropriate amount of the salt in a beaker with continuous stirring.[10]

-

Precipitation: While vigorously stirring the lanthanum salt solution, slowly add a precipitating agent such as 2 M ammonia solution or 0.3 M NaOH solution dropwise.[5][10]

-

pH Control: Continue the addition of the precipitating agent until the pH of the mixture reaches approximately 10-12 to ensure complete precipitation of this compound.[5][10]

-

Aging: Allow the resulting gel-like precipitate to stir for an additional 1-3 hours at room temperature. This aging step promotes the formation of more uniform particles.[5][10]

-

Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the collected precipitate several times with distilled water to remove any unreacted salts and byproducts. Follow with one or two washes with ethanol to facilitate drying.[5]

-

Drying: Dry the washed precipitate in an oven at 80-100 °C for several hours until a fine, dry powder of La(OH)₃ is obtained.[5]

Characterization of this compound

3.2.1. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized this compound.

Experimental Parameters:

-

Instrument: A standard powder X-ray diffractometer.

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

-

Scan Range (2θ): Typically from 20° to 80°.

-

Scan Speed: A slow scan speed, for example, 2°/min, is often used to obtain high-resolution data.

-

Sample Preparation: The dried this compound powder is mounted on a sample holder.

The resulting diffraction pattern should correspond to the hexagonal crystal structure of La(OH)₃.[11]

3.2.2. Thermal Analysis (TGA/DSC)

Thermal analysis is employed to study the thermal decomposition of this compound and to determine the temperatures of dehydration and phase transitions.

Experimental Parameters:

-

Instrument: A simultaneous TGA/DSC analyzer.

-

Sample Mass: Typically 5-10 mg of the dried La(OH)₃ powder.

-

Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.[12]

-

Atmosphere: The analysis is usually performed under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).

-

Temperature Range: From room temperature up to 1000 °C to ensure complete decomposition to La₂O₃.

The TGA curve will show two distinct weight loss steps corresponding to the formation of LaOOH and subsequently La₂O₃. The DSC curve will show endothermic peaks associated with these decomposition steps.[13]

Visualizations

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Thermal Decomposition Pathway of this compound

Caption: Thermal decomposition pathway of this compound to lanthanum oxide.

References

- 1. researchgate.net [researchgate.net]

- 2. An In Situ Temperature-Dependent Study of La2O3 Reactivation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of this compound and lanthanum oxide nanoparticles by sonochemical method [inis.iaea.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. sizemat2.igic.bas.bg [sizemat2.igic.bas.bg]

- 8. researchgate.net [researchgate.net]

- 9. The thermal transformation from this compound to this compound oxide (Journal Article) | ETDEWEB [osti.gov]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Lanthanum Hydroxide Nanoparticles in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum hydroxide (La(OH)₃) nanoparticles are emerging as versatile materials with significant potential in various catalytic applications, including organic synthesis relevant to drug development. Their unique properties, such as high surface area, basicity, and the presence of Lewis acidic lanthanum centers, make them effective catalysts for a range of chemical transformations. This document provides detailed protocols for the synthesis of this compound nanoparticles and an overview of their application in catalysis, supported by quantitative data and mechanistic insights.

Data Presentation

The following tables summarize key quantitative data for the synthesis and catalytic applications of this compound nanoparticles.

Table 1: Synthesis Methods and Physicochemical Properties of this compound Nanoparticles

| Synthesis Method | Precursor | Reagents | Temperature (°C) | Time | Particle Size (nm) | Morphology | Reference |

| Hydrothermal | La(NO₃)₃·6H₂O | NaOH | 110 | 24 h | - | Nanorods | [1] |

| Green Synthesis | La(NO₃)₃ | PEI-functionalized N-doped Graphene Quantum Dots | 90 | 2 h | 6-20 | Spherical | [2][3] |

| Sonochemical | La(NO₃)₃·6H₂O | NaOH, PEG | Room Temp. | 1 h | - | - | [4] |

Table 2: Catalytic Performance of Lanthanum-Based Nanoparticles in Organic Reactions

| Catalytic Reaction | Catalyst | Substrates | Product | Reaction Conditions | Yield (%) | Time | Reference |

| Hydrogenation of Styrene | Pd/La(OH)₃ | Styrene, H₂ | Ethylbenzene | Methanol, Room Temp. | >99 | 1 h | [5] |

| Suzuki Cross-Coupling | Pd/La(OH)₃ | Iodobenzene, Phenylboronic acid | Biphenyl | Ethanol/Water, 80°C | >99 | 35 min | [5] |

| Reduction of 4-Nitrophenol | Pd/La(OH)₃ | 4-Nitrophenol, NaBH₄ | 4-Aminophenol | Water, Room Temp. | >99 | 45 s | [5] |

Note: The available literature primarily details the use of La(OH)₃ as a catalyst support. Further research is needed to explore its direct catalytic applications in a wider range of organic reactions.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound Nanorods[1]

This protocol describes the synthesis of this compound nanorods using a hydrothermal method.

Materials:

-

Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Prepare a 0.1 M aqueous solution of La(NO₃)₃·6H₂O.

-

Prepare a 2 M aqueous solution of NaOH.

-

In a typical synthesis, add the NaOH solution dropwise to the La(NO₃)₃ solution under vigorous stirring until the pH of the mixture reaches 10-11.

-

Transfer the resulting milky suspension to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it at 110°C for 24 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the white precipitate by centrifugation (e.g., 5000 rpm for 10 minutes).

-

Wash the precipitate with deionized water and ethanol several times to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at 60°C for 12 hours.

Protocol 2: Green Synthesis of this compound Nanoparticles[2][3]

This protocol outlines an environmentally friendly method for synthesizing this compound nanoparticles using PEI-functionalized N-doped graphene quantum dots (PEI-NGQDs) as a catalyst and stabilizer.[2][3]

Materials:

-

Lanthanum (III) nitrate (La(NO₃)₃)

-

PEI-functionalized N-doped Graphene Quantum Dots (PEI-NGQDs)

-

Deionized water

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Centrifuge

Procedure:

-

Disperse 1 g of PEI-NGQDs in 100 mL of deionized water in a 250 mL round-bottom flask with stirring.

-

Add 20 mL of a 0.1 M La(NO₃)₃ solution to the PEI-NGQDs dispersion.

-

Heat the mixture at 90°C for 2 hours under continuous stirring.[2]

-

Allow the solution to cool to room temperature.

-

Separate the La(OH)₃ nanoparticles by centrifugation at 12,000 rpm for 10 minutes.[2]

-

Wash the collected nanoparticles with deionized water and ethanol to remove impurities.

-

Dry the purified nanoparticles in a vacuum oven.

Mandatory Visualization

References

- 1. jetir.org [jetir.org]

- 2. Lanthanum(III)hydroxide Nanoparticles and Polyethyleneimine-Functionalized Graphene Quantum Dot Nanocomposites in Photosensitive Silicon Heterojunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Interfacial Phenomenon and Nanostructural Enhancements in Palladium Loaded this compound Nanorods for Heterogeneous Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Phosphate Removal from Wastewater Using Lanthanum Hydroxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of lanthanum hydroxide-based materials in the removal of phosphate from wastewater. This document is intended to guide researchers and professionals in the development and application of this technology for water purification and environmental remediation.

Introduction

Eutrophication, driven by excessive phosphate concentrations in water bodies, poses a significant environmental threat. Lanthanum-based materials, particularly this compound (La(OH)₃), have emerged as highly effective adsorbents for phosphate due to their strong affinity and high removal capacity.[1][2] Lanthanum reacts with phosphate to form insoluble and stable lanthanum phosphate precipitates, making it an attractive option for wastewater treatment.[1] This document outlines the mechanisms, performance characteristics, and experimental protocols associated with the use of this compound for phosphate sequestration.

Mechanism of Phosphate Removal

The removal of phosphate by this compound is a multifaceted process primarily governed by the formation of inner-sphere complexes through ligand exchange.[3][4] Other contributing mechanisms include electrostatic attraction, surface precipitation, and Lewis acid-base interactions.[2][5][6]

At the molecular level, phosphate ions replace hydroxyl groups on the surface of this compound.[4][5] Spectroscopic studies have revealed that the dominant surface configurations of the adsorbed phosphate vary with pH, including diprotonated bidentate mononuclear and binuclear complexes in acidic to neutral conditions, and monoprotonated bidentate binuclear complexes at higher pH.[4][7][8]

The primary chemical interaction can be summarized as:

La(OH)₃ + HPO₄²⁻ ↔ LaPO₄·nH₂O + OH⁻ + H₂O

dot

Caption: Key mechanisms of phosphate removal by this compound.

Performance Data of this compound Adsorbents

The phosphate adsorption capacity of this compound-based materials is influenced by their synthesis method, specific surface area, and the experimental conditions. The data is often analyzed using Langmuir and Freundlich isotherm models, with the Langmuir model frequently providing a better fit, indicating monolayer adsorption.[2][9][10] The kinetics of adsorption are typically well-described by the pseudo-second-order model, suggesting that chemisorption is the rate-limiting step.[2][5][11]

Table 1: Phosphate Adsorption Capacities of Various this compound-Based Adsorbents

| Adsorbent Material | Synthesis Method | Maximum Adsorption Capacity (mg P/g) | Isotherm Model | Reference |

| Mesoporous La(OH)₃ (MLHO) | Hard-template | 109.41 | Langmuir | [10][11] |

| La(OH)₃ Nanoparticles | Hydrothermal | 193.9 | Langmuir | [9] |

| La-Modified Sludge-Based Biochar (La-SBBC) | Impregnation and Pyrolysis | 152.77 | Freundlich | [6] |

| Expanded Graphite Loaded with La(III)-Fe(III) Hydroxide | Co-precipitation | Not specified, but follows Langmuir | Langmuir | [5] |

| La(OH)₃/Foamed Nickel | Electrodeposition | Not specified, but rapid adsorption | - | [3] |

| Synthesized Amorphous La(OH)₃ | From waste alkaline solution | 107.53 | Langmuir | [12] |

| Commercial Crystalline La(OH)₃ | - | 55.56 | Langmuir | [12] |

Table 2: Kinetic Parameters for Phosphate Adsorption by this compound

| Adsorbent Material | Initial Phosphate Conc. (mg/L) | Pseudo-Second-Order Rate Constant (k₂) (g mg⁻¹ min⁻¹) | Time to Equilibrium | Reference |

| Mesoporous La(OH)₃ (MLHO) | 5 | 0.106 | 30 min | [11] |

| Mesoporous La(OH)₃ (MLHO) | 10 | 0.006 | 2 h | [11] |

| La(OH)₃ Nanoparticles | 20 | Not specified | ~4 h (84% of equilibrium) | [9] |

| La(OH)₃/Foamed Nickel | Not specified | Not specified | ~30 min (>85% of equilibrium) | [3] |

Experimental Protocols

The following protocols are generalized methodologies based on common practices reported in the literature for evaluating the performance of this compound-based adsorbents for phosphate removal.

Synthesis of Mesoporous this compound (MLHO) via Hard-Template Method

This protocol is adapted from the synthesis of MLHO using KIT-6 as a hard template.[13]

Materials:

-

La(NO₃)₃·6H₂O

-

Citric acid

-

Anhydrous ethanol

-

Ordered mesoporous silica (e.g., KIT-6)

-

3 M NaOH solution

Procedure:

-

Dissolve 2 mmol of La(NO₃)₃·6H₂O and an equimolar amount of citric acid in 2 mL of anhydrous ethanol.

-

Add the solution dropwise to 1 g of KIT-6 silica template, mixing thoroughly until the ethanol evaporates.

-

Dry the resulting powder at 80°C for 6 hours.

-

Calcinate the dried powder at 500°C for 4 hours.

-

Infiltrate the calcined powder with an additional ethanol solution of La(NO₃)₃·6H₂O and citric acid.

-

Perform a second calcination at 750°C for 6 hours.

-

Remove the silica template by stirring the powder in a 3 M NaOH solution at 80°C for 24 hours.

-

Wash the resulting MLHO product with deionized water until neutral pH is achieved and dry.

dot

Caption: Workflow for the synthesis of mesoporous this compound.

Batch Adsorption Experiments

This protocol is designed to determine the phosphate removal efficiency and equilibrium adsorption capacity of the this compound adsorbent.

Materials:

-

Stock phosphate solution (e.g., from KH₂PO₄)

-

This compound adsorbent

-

pH meter

-

Shaker or orbital incubator

-

Centrifuge or filtration apparatus

-

Phosphate analysis reagent (e.g., molybdenum blue method)

-

Spectrophotometer

Procedure:

-

Prepare a series of phosphate solutions with varying initial concentrations (e.g., 5 to 400 mg P/L) from the stock solution.

-

Adjust the pH of each solution to the desired value (typically between 3 and 7 for optimal performance) using dilute HCl or NaOH.[6][9]

-

Add a known mass of the this compound adsorbent to a fixed volume of each phosphate solution (e.g., 0.1 g/L).[9]

-

Agitate the mixtures at a constant speed and temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

After equilibration, separate the adsorbent from the solution by centrifugation or filtration.

-

Measure the final phosphate concentration in the supernatant/filtrate using a standard analytical method.

-

Calculate the amount of phosphate adsorbed at equilibrium (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium phosphate concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

-